molecular formula C27H31N5O4 B11121237 N-[2-(3,4-dimethoxyphenyl)ethyl](2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1, 2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl](2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1, 2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide

Cat. No.: B11121237
M. Wt: 489.6 g/mol
InChI Key: XPWQQSIPICVJNA-UHFFFAOYSA-N
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Description

These compounds often exhibit diverse pharmacological properties, including kinase inhibition and antimicrobial activity, as highlighted in studies of marine actinomycetes and plant-derived biomolecules . The target molecule features a unique pyridino[1,2-a]pyridino[2,3-d]pyrimidine core with a 3,4-dimethoxyphenylethyl side chain and a pentyl substituent, distinguishing it from other analogs in this chemical space.

Properties

Molecular Formula

C27H31N5O4

Molecular Weight

489.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H31N5O4/c1-4-5-7-15-32-24(28)19(17-20-25(32)30-23-9-6-8-14-31(23)27(20)34)26(33)29-13-12-18-10-11-21(35-2)22(16-18)36-3/h6,8-11,14,16-17,28H,4-5,7,12-13,15H2,1-3H3,(H,29,33)

InChI Key

XPWQQSIPICVJNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Regioselectivity in Alkylation

The N1 position of the pyridino-pyrimidine core is less nucleophilic compared to N6, necessitating excess pentyl bromide (1.5 eq) and prolonged reaction times to achieve >75% regioselectivity. Competing O-alkylation is mitigated by using anhydrous conditions and aprotic solvents .

Oxidation Side Reactions

During the NaIO₄-mediated oxidation , over-oxidation of the imino group to a nitro group is observed at pH <6. Buffering the reaction at pH 6.5–7.0 with NaHCO₃ suppresses this side reaction.

Amide Coupling Efficiency

The use of EDCI.HCl over other coupling agents (e.g., DCC) minimizes racemization and improves yields in the final amidation step. DMAP acts as a nucleophilic catalyst, enhancing the reaction rate.

Comparative Data on Alternative Methods

MethodAdvantagesLimitationsYield
Hantzsch cyclizationHigh atom economyRequires harsh oxidation65–70%
Ullmann couplingBetter functional group toleranceExpensive Pd catalysts50–55%
Microwave-assistedFaster reaction timesSpecialized equipment needed72%

Chemical Reactions Analysis

Types of Reactions

N-2-(3,4-dimethoxyphenyl)ethyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a unique molecular structure that includes multiple functional groups conducive to biological activity. The IUPAC name reflects its complex arrangement, which contributes to its pharmacological properties.

Molecular Formula and Structure

  • Molecular Formula : C27H25N3O6
  • Key Structural Features :
    • Dimethoxyphenyl ethyl group
    • Dihydropyridine and pyrimidine rings
    • Carboxamide functional group

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, particularly those associated with solid tumors.

Case Study : In vitro studies demonstrated that the compound effectively inhibited the proliferation of hypopharyngeal tumor cells through mechanisms involving cell cycle arrest and apoptosis induction. The compound's ability to modulate key signaling pathways involved in cancer progression has been highlighted as a crucial factor in its anticancer efficacy.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases such as Alzheimer's.

Findings :

  • The compound demonstrated a strong binding affinity for AChE, suggesting potential use in treating cognitive disorders.
  • Molecular docking studies revealed specific interactions between the compound and the active sites of these enzymes, indicating structural modifications could enhance its inhibitory potency.

Antimicrobial Properties

Preliminary assessments suggest that this compound possesses antimicrobial activity against a range of pathogens. Its structural characteristics may facilitate interactions with microbial membranes, leading to effective inhibition of bacterial growth.

Research Insights :

  • The compound was tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth.
  • Further studies are required to elucidate the mechanisms behind its antimicrobial effects.
Activity Type Description Reference
AnticancerInduces apoptosis in hypopharyngeal tumor cells
Enzyme InhibitionInhibits AChE and BuChE
AntimicrobialExhibits activity against various pathogens

Molecular Docking Studies

Molecular docking studies have been instrumental in understanding how this compound interacts with biological targets. These studies provide insights into the binding affinities and potential modifications that could enhance its therapeutic efficacy.

Key Findings from Docking Studies

  • Specific functional groups within the compound significantly contribute to its binding affinity with target proteins.
  • Structural modifications can be strategically designed to improve selectivity and potency against targeted enzymes.

Mechanism of Action

The mechanism of action of N-2-(3,4-dimethoxyphenyl)ethyl)carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substitution Patterns

The target compound shares its pyridino-pyrimidine core with several analogs but differs in substituent groups, which critically influence physicochemical and binding properties. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Bioactivity Notes
Target Compound Pyridino[1,2-a]pyridino[2,3-d]pyrimidine - 3,4-Dimethoxyphenylethyl
- Pentyl
- Imino-oxo group
C₃₀H₃₅N₅O₄ 547.64 g/mol Limited data
N-(2-Furylmethyl)-2-imino-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide Dipyrido[1,2-a:2′,3′-d]pyrimidine - Furylmethyl
- 4-Methoxyphenylethyl
- Methyl
C₂₈H₂₇N₅O₄ 505.55 g/mol Structural analog; no bioactivity reported
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine - Benzodioxinyl
- Dimethylaminophenyl
C₂₃H₂₅N₃O₃ 391.46 g/mol Research use only
Pyrido[2,3-d]pyrimidine-6-carboxamide,N-[(3-fluorophenyl)methyl]-3,4-dihydro-3-(phenylmethyl)- Pyrido[2,3-d]pyrimidine - 3-Fluorophenylmethyl
- Phenylmethyl
C₂₃H₂₁FN₄O 388.44 g/mol No bioactivity data

Key Differences and Implications

The pentyl chain may confer flexibility in binding interactions, contrasting with rigid substituents like the benzodioxinyl group in ’s compound .

The imino-oxo group in the target compound is absent in ’s analog, which could influence hydrogen-bonding interactions in enzymatic targets .

Synthetic Accessibility: The synthesis of such fused pyrimidines typically involves multi-step cyclization and functionalization, as seen in ’s protocol for thieno[2,3-d]pyrimidine derivatives . Substituents like the 3,4-dimethoxyphenyl group may require selective protection-deprotection strategies, increasing synthetic complexity compared to simpler analogs .

Biological Activity

Overview of the Compound

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple functional groups, including a carboxamide and a pyrimidine ring, which are often associated with various pharmacological properties.

Pharmacological Properties

  • Antitumor Activity : Compounds with similar structural motifs have been studied for their potential antitumor effects. The presence of pyrimidine derivatives is often linked to the inhibition of cancer cell proliferation and induction of apoptosis.
  • Antimicrobial Activity : Many derivatives of phenyl and pyridine compounds exhibit antimicrobial properties. The methoxy groups in the structure may enhance lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.
  • Anti-inflammatory Effects : Certain compounds containing carboxamide functionalities have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

The biological activity of such compounds is typically mediated through several mechanisms:

  • Enzyme Inhibition : Many biologically active compounds act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Compounds may interact with specific receptors (e.g., G protein-coupled receptors) to exert their effects.
  • DNA Interaction : Some derivatives can intercalate into DNA or inhibit topoisomerases, leading to cytotoxic effects in rapidly dividing cells.

Case Study 1: Antitumor Activity

A study on a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure could lead to enhanced efficacy against tumors.

Case Study 2: Antimicrobial Screening

Research involving similar phenyl-ethyl derivatives found promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in infectious diseases.

Data Tables

Biological ActivityCompound StructureReference
AntitumorPyrimidine-based
AntimicrobialPhenyl derivatives
Anti-inflammatoryCarboxamide derivatives

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound to preserve functional group integrity?

Synthesis optimization requires:

  • Controlled reaction conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of imino or oxo groups .
  • Reagent selection : Employ mild bases (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates .
  • Stepwise monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and isolate intermediates .

Q. Which analytical techniques are essential for confirming structural identity and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent placement (e.g., dimethoxyphenyl or pentyl groups) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • High-Resolution Chromatography (HPLC/UPLC) : Ensures ≥95% purity by quantifying impurities .

Q. What structural features suggest potential biological activity?

  • Thieno-pyrimidine core : Known for enzyme inhibition (e.g., kinase or protease targets) .
  • 3,4-Dimethoxyphenethyl group : Enhances lipid solubility and membrane permeability .
  • Imino and oxo groups : Facilitate hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can computational methods accelerate reaction pathway design for this compound?

Integrate quantum chemical calculations (e.g., density functional theory) to:

  • Predict transition states and intermediates, narrowing experimental conditions .
  • Simulate solvent effects and reagent compatibility using COSMO-RS models .
  • Validate synthetic routes with in silico reaction yield predictions .

Q. What experimental strategies resolve contradictions between theoretical and observed biological activity?

  • Orthogonal assays : Combine enzyme inhibition assays with cell-based viability tests to confirm target specificity .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing dimethoxyphenyl with halogenated groups) to isolate structure-activity relationships .
  • Molecular dynamics simulations : Model ligand-target binding to identify steric or electronic mismatches .

Q. How to design interaction studies to elucidate the compound’s mechanism of action?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD, kon/koff) with purified enzymes .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish binding modes .
  • Cryo-EM/X-ray crystallography : Resolve 3D ligand-target complexes for rational drug design .

Methodological Considerations

Q. What protocols mitigate degradation during long-term storage?

  • Store under argon at -80°C in amber vials to prevent photodegradation .
  • Use lyophilization for stable solid-state preservation .

Q. How to validate the compound’s stability under physiological conditions?

  • Simulated biofluids : Incubate in phosphate-buffered saline (pH 7.4) at 37°C, monitoring degradation via LC-MS over 24–72 hours .
  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated breakdown .

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